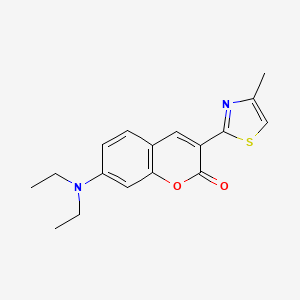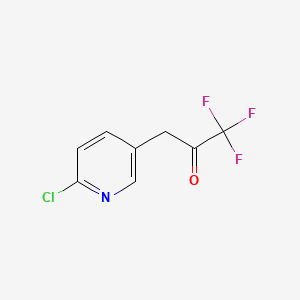
4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene is an organic compound characterized by a bromine atom attached to a benzene ring, which is further substituted with a 1-ethynylcyclopropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene typically involves multiple steps:
Cyclopropylation: The addition of a cyclopropyl group can be performed using cyclopropylcarbinyl chloride in the presence of a strong base like sodium hydride (NaH).
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: The methyl group can be added using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst to form the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alcohols or amines.
Scientific Research Applications
4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π interactions, while the bromine atom can engage in halogen bonding, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methylbenzene: Lacks the ethynylcyclopropyl group, resulting in different reactivity and applications.
2-(1-Ethynylcyclopropyl)-1-methylbenzene:
4-Bromo-2-methylbenzene: Lacks the ethynylcyclopropyl group, leading to different properties and applications.
Uniqueness
4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene is unique due to the presence of both the bromine atom and the ethynylcyclopropyl group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C12H11Br |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
4-bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene |
InChI |
InChI=1S/C12H11Br/c1-3-12(6-7-12)11-8-10(13)5-4-9(11)2/h1,4-5,8H,6-7H2,2H3 |
InChI Key |
CQJUYRVVCHMDLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2(CC2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


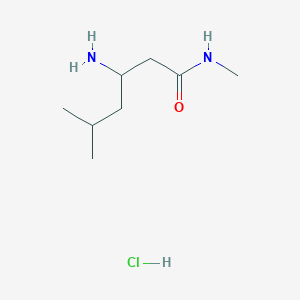
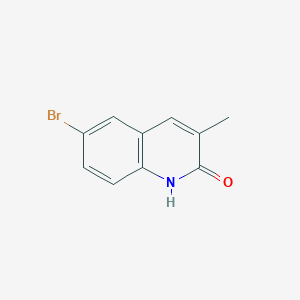

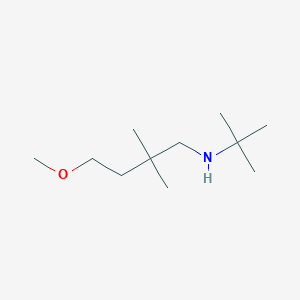

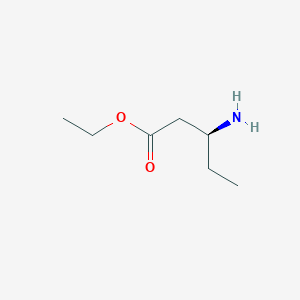
![Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate](/img/structure/B13575775.png)
![[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride](/img/structure/B13575779.png)
![N-(4-tert-butylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13575788.png)
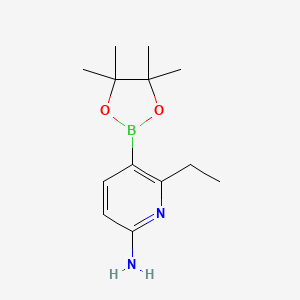
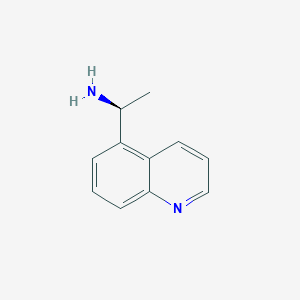
![Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine](/img/structure/B13575805.png)
